6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Medicinal chemistry Kinase inhibitors Scaffold comparison

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class—a recognized privileged scaffold in medicinal chemistry due to its adenine-mimetic hydrogen-bonding capacity and π-stacking interactions with biological targets. The compound bears a methyl substituent at the 6-position of the pyrrole ring and a free 2-amino group on the pyrimidine ring, a substitution pattern that distinguishes it from regioisomeric analogs such as 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1467103-13-4) and 5-methyl-substituted variants.

Molecular Formula C7H8N4
Molecular Weight 148.17
CAS No. 1638760-18-5
Cat. No. B3048307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS1638760-18-5
Molecular FormulaC7H8N4
Molecular Weight148.17
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2N1)N
InChIInChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyGOCNRYDZTVESBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5): Core Scaffold Identity and Procurement-Relevant Characterization


6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class—a recognized privileged scaffold in medicinal chemistry due to its adenine-mimetic hydrogen-bonding capacity and π-stacking interactions with biological targets [1]. The compound bears a methyl substituent at the 6-position of the pyrrole ring and a free 2-amino group on the pyrimidine ring, a substitution pattern that distinguishes it from regioisomeric analogs such as 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1467103-13-4) and 5-methyl-substituted variants. Commercially, it is supplied at purities of 95–98+% (HPLC) by vendors including AKSci, ChemScene, Fluorochem, and Leyan, with pricing at approximately ¥1,471–¥4,203 per gram depending on quantity and purity grade . The compound is designated for research and further manufacturing use only and is stored under cool, dry conditions (recommended storage: 2–8°C, sealed) .

Why 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cannot Be Casually Substituted: Regioisomeric and Scaffold-Level Differentiation


The pyrrolo[2,3-d]pyrimidine scaffold class encompasses multiple regioisomers (e.g., pyrrolo[3,2-d]pyrimidine, pyrrolo[2,3-d]pyrimidine) and positional substitution variants (5-methyl, 6-methyl, 7-methyl), each conferring distinct electronic properties, steric profiles, and biological target engagement [1]. Within the 7-deazapurine framework, the 6-methyl substituent specifically modulates the electron density of the pyrrole ring and influences the conformational flexibility of the fused bicyclic system, which directly impacts subsequent derivatization chemistry and biological recognition [2]. Critically, literature evidence demonstrates that the addition of a 6-methyl moiety to 5-substituted pyrrolo[2,3-d]pyrimidine antifolates imparts tumor-selective transport via the proton-coupled folate transporter (PCFT) over the ubiquitously expressed reduced folate carrier (RFC), a selectivity feature not recapitulated by the des-methyl or 6-ethyl analogs [3]. Consequently, generic substitution with a different pyrrolopyrimidine regioisomer or an alternative methyl-position variant risks loss of this transport selectivity, altered target binding, or synthetic incompatibility in downstream derivatization pathways.

Quantitative Differentiation Evidence: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine vs. Closest Analogs


Scaffold Privilege: Pyrrolo[2,3-d]pyrimidine vs. Alternative Heterocyclic Cores in Kinase Inhibitor Design

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is classified as a privileged structure in medicinal chemistry, with over 70 FDA-approved kinase inhibitors containing pyrimidine-based cores [1]. Unlike the simple pyrimidine or pyrrole monocycles, the fused bicyclic 7-deazapurine system mimics the adenine ring of ATP and engages the kinase hinge region via a bidentate hydrogen-bonding motif (N1 and 2-NH₂), while the pyrrole NH contributes additional hydrogen-bond donor capacity absent in purine scaffolds [1]. The scaffold is a core component of clinically approved JAK inhibitors (e.g., tofacitinib, ruxolitinib) and has been exploited in multiple clinical-stage candidates including LRRK2 inhibitors for Parkinson's disease, where 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives achieved LRRK2 IC₅₀ values as low as 12.59 nM [2]. This privileged status provides a quantifiable strategic advantage over alternative heterocyclic starting points such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which lack the combination of adenine mimicry and synthetic tractability at the 4-, 5-, and 6-positions.

Medicinal chemistry Kinase inhibitors Scaffold comparison

6-Methyl Substitution Effect: Tumor-Selective Transport vs. Des-Methyl Antifolate Analogs

The 6-methyl substituent on the pyrrolo[2,3-d]pyrimidine core confers a critical functional differentiation: tumor-selective cellular uptake. Raghavan et al. (2023) demonstrated that adding a 6-methyl moiety to 5-substituted pyrrolo[2,3-d]pyrimidine antifolates selectively ablates transport via the ubiquitously expressed reduced folate carrier (RFC) while preserving uptake through the proton-coupled folate transporter (PCFT) and folate receptor α (FRα) [1]. This is a mechanistically defined advantage because RFC-mediated transport into normal tissues is a primary source of dose-limiting toxicity for clinical antifolates such as pemetrexed. In the IGROV3 ovarian cancer cell line, 6-methyl-substituted analogs retained nanomolar antiproliferative potency (IC₅₀ in the 10–100 nM range) while demonstrating selectivity over IOSE 7576 normal ovary cells, a selectivity window absent in the corresponding des-methyl (6-H) analogs [1]. The des-methyl pyrrolo[2,3-d]pyrimidine antifolates remain substrates for RFC and thus lack this tumor-targeting advantage.

Antifolates Tumor targeting Transporter selectivity

Positional Selectivity: 6-Methyl vs. 7-Methyl Substitution in DHFR Inhibitor Potency and Selectivity

In a systematic structure-activity relationship study by Shah et al. (2018), the impact of N7-alkylation was evaluated on a 6-substituted pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold targeting Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) vs. human DHFR (hDHFR) [1]. The N7-unsubstituted parent compound (compound 1, which retains the free N7–H) showed pjDHFR IC₅₀ = 213 nM and hDHFR IC₅₀ = 970 nM, yielding a selectivity ratio (hDHFR/pjDHFR) of 5 [REFS-1, Table 1]. Upon N7-methylation (compound 2), pjDHFR IC₅₀ improved to 160 nM, but hDHFR IC₅₀ also increased to 1,200 nM, yielding a selectivity ratio of 8—a modest increase in both potency and selectivity attributed to hydrophobic interactions with Met33 in pjDHFR vs. steric clash with Phe31 in hDHFR [REFS-1, Table 2]. By contrast, the clinically used trimethoprim (TMP) exhibits pjDHFR IC₅₀ = 92 nM and hDHFR IC₅₀ = 24,500 nM (selectivity ratio 266). While the 6-methyl scaffold alone does not confer clinical-grade selectivity, it provides a tunable platform: further N7-alkyl extension to n-propyl (compound 4) increased the selectivity ratio to 24 (pjDHFR IC₅₀ = 84 nM; hDHFR IC₅₀ = 2,046 nM), demonstrating that the 6-methyl group, in combination with appropriate N7-substitution, enables selectivity optimization unattainable with the 7-methyl locked analog [1].

DHFR inhibitors Anti-opportunistic infection Selectivity ratio

2-Amino Pharmacophore Contribution: Pyrrolo[2,3-d]pyrimidin-2-amine vs. 4-Amino Regioisomer in Kinase Inhibition

The 2-amino group on the pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophoric element that enables bidentate hydrogen-bonding interactions with the kinase hinge region. In a study by Xie et al. (2022) on pyrrolo[2,3-d]pyrimidin-2-amine derivatives as EGFR inhibitors, compounds bearing the 2-amino substitution (4d, 4f, 4h) exhibited IC₅₀ values of 0.107 µM, 0.159 µM, and 0.196 µM against EGFR, respectively [1]. Molecular docking revealed that the 2-amino group forms conserved hydrogen bonds with Glu169 and Asn253 in the EGFR active site, while the pyrrolo[2,3-d]pyrimidine core engages in two π-π interactions with Phe168 [1]. By contrast, the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine regioisomer (CAS 941868-27-5) positions the amino group at the 4-position, altering the hydrogen-bonding geometry and target engagement profile—this 4-amino variant has been explored as a PKB/Akt inhibitor scaffold rather than an EGFR inhibitor, reflecting a fundamentally different target selectivity profile driven solely by the amino group position [2]. This positional pharmacophore distinction is critical for procurement decisions in kinase-focused library design.

Kinase inhibitor EGFR inhibitor Pharmacophore analysis

Synthetic Tractability: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Key Intermediate vs. 6-Ethyl and 6-Unsubstituted Analogs in Antifolate Synthesis

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold serves as a direct synthetic precursor to multiple classes of bioactive antifolates. In the seminal work by Gangjee et al. (1999), 2-(pivaloylamino)-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (derived from the 2-amino-6-methyl scaffold) was used as the key intermediate for oxidative thiolation at the 5-position, enabling the synthesis of classical and nonclassical thymidylate synthase (TS) inhibitors [1]. The resulting classical analog N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (compound 5) inhibited human TS with an IC₅₀ of 42 nM and Lactobacillus casei TS with an IC₅₀ of 21 nM [1]. The corresponding 6-ethyl analog required a distinct synthetic route via 2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine, with altered reactivity at the 5-position due to the increased steric bulk of the ethyl group [2]. The 6-unsubstituted (6-H) analog, while synthetically accessible, yielded TS inhibitors with reduced potency (typically 5–10 fold lower than the 6-methyl counterparts), attributed to diminished hydrophobic contacts in the TS active site [1]. The 6-methyl substitution thus occupies a synthetic and pharmacological sweet spot: sufficient steric bulk to enhance target affinity without impeding 5-position functionalization.

Synthetic chemistry Antifolate synthesis Building block comparison

Commercial Availability and Purity: 6-Methyl vs. 7-Methyl Regioisomer Procurement Comparison

From a procurement standpoint, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5) is commercially available from multiple reputable suppliers at purities of 95–98+%, with pricing transparency across vendors . AKSci supplies the compound at 95% minimum purity (Cat. 1688EC), ChemScene offers 98+% purity (CS-0050162), Fluorochem lists 95% purity (Cat. F504467, ¥3,718/500mg), and Leyan provides 98+% purity (Cat. 1120802, ¥1,471/1g) . The 7-methyl regioisomer (CAS 1467103-13-4) is also commercially available but with a distinctly different substitution pattern—the methyl group on N7 rather than C6 of the pyrrole ring—resulting in a structurally isomeric (C₇H₈N₄) but functionally distinct compound that locks the pyrrole NH, eliminating a key hydrogen-bond donor and a critical derivatization handle [1]. The 6-methyl variant's free N7–H position is essential for introducing selectivity-modulating substituents in DHFR and kinase inhibitor programs, a synthetic avenue foreclosed in the 7-methyl isomer [1].

Chemical procurement Building block purity Supply chain comparison

Procurement-Driven Application Scenarios for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine


Tumor-Targeted Antifolate Drug Discovery: Exploiting 6-Methyl-Mediated Selective Transport

Research groups focused on developing next-generation antifolates with reduced systemic toxicity should prioritize 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as the core building block. The 6-methyl substituent has been mechanistically demonstrated to ablate RFC-mediated transport while preserving PCFT- and FRα-mediated uptake, conferring tumor-selective cellular accumulation [1]. This property directly addresses the dose-limiting normal-tissue toxicities (myelosuppression, mucositis) that plague clinical antifolates such as pemetrexed and methotrexate. Synthetic protocols for 5-position functionalization via oxidative thiolation (I₂-mediated coupling with aryl thiols) are well-established from this building block, enabling rapid generation of focused libraries for structure-activity relationship studies targeting TS, GARFTase, and AICARFTase [2]. The building block's free N7–H further permits introduction of alkyl substituents to modulate DHFR species selectivity, as demonstrated by the 24-fold pjDHFR selectivity achieved with N7-n-propyl substitution [3].

Kinase Inhibitor Lead Generation: 2-Amino-7-deazapurine Scaffold for Hinge-Region Targeting

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors—particularly against EGFR, LRRK2, JAK, or Aurora kinases—should select 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as the scaffold starting point. The 2-amino group and pyrimidine N1 form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP and engages the kinase hinge region, a validated binding mode across multiple kinase families [1]. The 6-methyl group provides a hydrophobic contact surface that can be exploited for potency optimization without interfering with hinge binding, while the free 4-position and 5-position are available for introducing selectivity-conferring substituents. Derivatives of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series have yielded LRRK2 inhibitors with IC₅₀ = 12.59 nM and oral bioavailability sufficient for in vivo proof-of-concept studies in Parkinson's disease models [2]. The privileged status of this scaffold, with ≥3 FDA-approved drugs (tofacitinib, ruxolitinib, baricitinib) containing the pyrrolo[2,3-d]pyrimidine core, provides confidence in the scaffold's drug-likeness and clinical translatability [1].

Anti-Opportunistic Infection Agent Development: DHFR Selectivity Optimization Platform

For programs targeting Pneumocystis jirovecii, Toxoplasma gondii, or Cryptosporidium hominis DHFR for anti-opportunistic infection therapy, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine provides a validated starting point for species-selective inhibitor design. The scaffold combines moderate intrinsic potency (pjDHFR IC₅₀ = 213 nM for the parent 2,4-diamino scaffold) with a tunable selectivity profile: N7-alkylation exploits active-site amino acid differences (Met33 in pjDHFR vs. Phe31 in hDHFR) to improve selectivity, achieving up to 24-fold selectivity for the pathogenic enzyme over the human isoform [1]. This design strategy directly addresses the toxicity limitations of non-selective antifolates such as trimetrexate and piritrexim, which were discontinued for anti-infective use due to their lack of species selectivity (selectivity ratios of 0.05 for PTX vs. 266 for the clinically successful trimethoprim) [1]. The building block's synthetic accessibility at the 5-position enables introduction of diverse arylthio substituents for further potency and selectivity optimization [1].

Chemical Biology Probe Synthesis: 5-Position Derivatization for Target Identification Studies

Chemical biology laboratories requiring functionalized pyrrolo[2,3-d]pyrimidine probes for target engagement studies, photoaffinity labeling, or chemoproteomics should select 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as the core scaffold. The 5-position of this building block is readily functionalized via oxidative thiolation chemistry, allowing introduction of arylthio, alkylthio, or heteroarylthio substituents bearing click-chemistry handles (e.g., terminal alkynes for CuAAC), biotin tags, or photo-crosslinking groups [1]. The 2-amino group and scaffold core maintain target engagement during probe derivatization, as confirmed by molecular docking studies showing conserved bidentate ionic interactions with Asp32/Glu30 in DHFR and analogous residues in kinase active sites [2]. The 6-methyl group provides a convenient NMR and mass spectrometry reference signal for characterizing probe purity and target labeling efficiency. Commercial availability at 95–98+% purity from multiple vendors ensures batch-to-batch reproducibility for probe synthesis campaigns [3].

Quote Request

Request a Quote for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.